4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate
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Overview
Description
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hydroxyphenyl group through an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate typically involves the esterification of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl bridge can be reduced to form the corresponding alkane.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate): Similar structure with additional hydroxyl groups and a glucopyranoside moiety.
1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one: Contains two hydroxyphenyl groups linked by a pentadienone bridge.
Uniqueness
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoate ester with a hydroxyphenyl group through an ethenyl bridge makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[4-[2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H |
InChI Key |
KSHNKNMVOOJLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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